2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile
Description
2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a cyano (-CN) group at position 5 and a pyridin-2-yl moiety at position 2. This structure combines aromatic nitrogen and sulfur heterocycles, making it a promising scaffold for pharmaceutical and materials science applications. Its molecular formula is C₁₃H₇N₃S with a molecular weight of 237.28 g/mol .
Properties
IUPAC Name |
2-pyridin-2-yl-1,3-benzothiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3S/c14-8-9-4-5-12-11(7-9)16-13(17-12)10-3-1-2-6-15-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZINDVKUHKDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form Benzo[d]thiazole Core
A key step is the cyclization of substituted aminobenzoates with potassium thiocyanate (KSCN) and bromine (Br2) in glacial acetic acid. The reaction proceeds as follows:
- Dissolve 1 equivalent of the amino-substituted benzoate in glacial acetic acid.
- Add 4 equivalents of potassium thiocyanate and stir at room temperature for 45 minutes.
- Cool the mixture to approximately 10 °C.
- Add 2 equivalents of bromine dissolved in acetic acid dropwise.
- Stir the mixture overnight at room temperature to promote cyclization.
- Quench the reaction by pouring onto ice and basify to pH 8 using 25% ammonia solution.
- Isolate the product by filtration.
This method allows the formation of the benzo[d]thiazole ring via thiocyanogen intermediates, which attach the SCN group to the phenyl ring, followed by ring closure to the thiazole heterocycle.
Installation of the Carbonitrile Group at Position 5
The carbonitrile (–C≡N) group at position 5 is introduced either by starting from a nitrile-substituted aminobenzoate or via post-cyclization functionalization. The nitrile group is stable under the cyclization conditions and can be incorporated by using 5-cyano-2-aminobenzoic acid derivatives as starting materials.
Representative Synthetic Route Summary
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Aminobenzoate + KSCN in AcOH, stir 45 min | Formation of thiocyanate intermediate | Thiocyanation of amino group | |
| 2. Addition of Br2 dropwise at 10 °C, stir overnight | Cyclization to benzo[d]thiazole ring | Formation of benzo[d]thiazole core | |
| 3. Basification with NH3, filtration | Isolation of product | Crude benzo[d]thiazole intermediate | |
| 4. Coupling with pyridin-2-yl precursor (e.g., Pd-catalyzed) | Introduction of pyridin-2-yl substituent | Formation of 2-(Pyridin-2-yl)benzo[d]thiazole | |
| 5. Use of nitrile-substituted starting materials or functionalization | Installation of carbonitrile at position 5 | Final product: 2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile |
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Starting material | Aminobenzoate derivative (e.g., 5-cyano-2-aminobenzoate) | 1 equiv |
| Thiocyanation agent | Potassium thiocyanate (KSCN) | 4 equiv |
| Cyclization agent | Bromine (Br2) in acetic acid | 2 equiv |
| Solvent | Glacial acetic acid | Sufficient to dissolve reagents |
| Temperature | Room temperature; cooling to 10 °C during Br2 addition | 10 °C to RT |
| Reaction time | Stirring overnight (~15 h) | ~15 h |
| Workup | Basification with 25% NH3, filtration | pH ~8 |
| Yield | Moderate to good for related compounds | 35–95% |
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Typical reagents include halogens, alkyl halides, and strong acids or bases.
Major Products Formed:
Oxidation Products: Oxidized derivatives, such as 2-(Pyridin-2-yl)benzo[d]thiazole-5-carboxylic acid.
Reduction Products: Reduced derivatives, such as 2-(Pyridin-2-yl)benzo[d]thiazole-5-amine.
Substitution Products: Substituted derivatives, such as 2-(Pyridin-2-yl)benzo[d]thiazole-5-chloride.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Key structural analogs differ in substituent positions and functional groups:
- 2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile (CAS 2231675-57-1): Pyridine ring attached at position 3 instead of 2. This positional isomer may alter electronic properties and binding affinities in biological systems .
- 2-(3-Methylpyridin-2-yl)-4-phenyl-1,3-thiazole-5-carbonitrile (CAS 1858241-97-0): Incorporates a methyl group on the pyridine ring and a phenyl substituent on the thiazole, enhancing steric bulk and lipophilicity .
- 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride (CAS 1909327-51-0): Replaces the benzo[d]thiazole system with a simpler thiazole ring and substitutes the cyano group with a carbaldehyde (-CHO), introducing electrophilic reactivity .
Physicochemical Properties
Notes:
- Cyano-containing analogs (e.g., compounds in ) exhibit higher melting points (e.g., 242–256°C), attributed to strong dipole-dipole interactions and π-stacking .
Functional and Application Differences
- Pharmaceutical Potential: Pyridin-2-yl/3-yl benzo[d]thiazole-carbonitriles are unexplored in the provided evidence but may mimic bioactive scaffolds like 4-(thiazol-5-yl)pyrimidine-carbonitriles, which show CDK9 inhibition (IC₅₀ < 100 nM) . 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride is explicitly used in neuroactive and agrochemical agent synthesis due to its electrophilic aldehyde group .
- Agrochemical Applications : Thiazole-carbonitriles with lipophilic substituents (e.g., phenyl, methyl) may enhance membrane permeability, improving pesticide efficacy .
Biological Activity
2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, anticonvulsant, antimicrobial, and antiviral properties. The synthesis methods and structure-activity relationships (SAR) are also discussed, along with relevant case studies and research findings.
Chemical Structure
The compound this compound features a pyridine ring fused with a benzo[d]thiazole moiety, which contributes to its biological activity. The carbonitrile group enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG-2 (liver cancer) | < 30 | |
| Compound A | A431 (skin cancer) | < 10 | |
| Compound B | U251 (glioblastoma) | 23.30 ± 0.35 |
Case Study: A study reported the synthesis of several thiazole derivatives, which were tested against HepG-2 cells using MTT assays. The most promising compounds exhibited IC50 values below 30 µM, indicating potent anticancer activity .
Anticonvulsant Activity
The anticonvulsant properties of related thiazole compounds have been extensively studied. For example, one derivative demonstrated an effective dose (ED50) of 18.4 mg/kg in the maximal electroshock (MES) test . The structure-activity relationship indicated that substituents on the thiazole ring could significantly influence anticonvulsant efficacy.
| Compound | ED50 (mg/kg) | Toxic Dose (mg/kg) | Protection Index |
|---|---|---|---|
| Compound C | 18.4 | 170.2 | 9.2 |
Antimicrobial and Antiviral Activity
The compound's structure also suggests potential antimicrobial and antiviral activities. Research indicates that thiazole derivatives can exhibit significant antibacterial and antiviral properties against a range of pathogens:
- Antibacterial: Compounds similar to 2-(Pyridin-2-yl)benzo[d]thiazole have shown efficacy against Gram-positive and Gram-negative bacteria.
- Antiviral: Some derivatives have been tested against viruses such as HSV-1 and HCV, showing promising results in inhibiting viral replication .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:
Q & A
Q. What experimental controls mitigate side reactions during synthesis?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines.
- Catalyst Screening : Optimize Pd/C or Cu(I) catalysts for coupling reactions.
- Temperature Gradients : Reduce side products by controlling reflux conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
